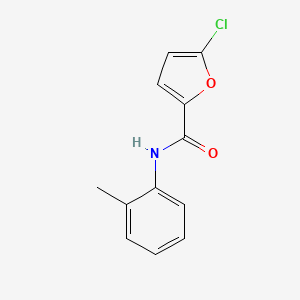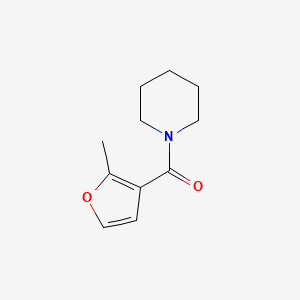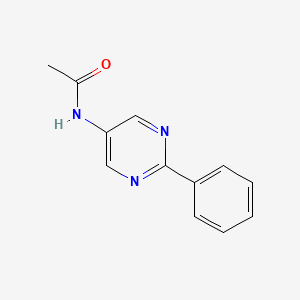
5-chloro-N-(2-methylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-methylphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10ClNO2. It is also known by the name of AM404 and is a synthetic analog of anandamide, an endogenous cannabinoid. AM404 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
AM404 acts by inhibiting the uptake of anandamide, which is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues. Anandamide is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH), which limits its therapeutic potential. AM404 inhibits the uptake of anandamide by binding to the fatty acid binding protein (FABP), which transports anandamide to FAAH for degradation. By inhibiting the uptake of anandamide, AM404 increases its concentration in the brain and peripheral tissues, leading to analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
AM404 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to protect against neuronal damage caused by oxidative stress and inflammation in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using AM404 in lab experiments, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when conducting experiments with AM404 to ensure accurate results.
Future Directions
There are several future directions for research on AM404, including its potential therapeutic applications in various diseases, such as chronic pain, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the exact mechanism of action of AM404 and its effects on different cell types and tissues. Additionally, the safety and efficacy of AM404 need to be evaluated in clinical trials to determine its potential as a therapeutic agent. Finally, the development of new analogs of AM404 with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of AM404 involves the reaction of 5-chloro-2-furancarboxylic acid with 2-methylaniline in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain AM404. The synthesis of AM404 is a complex process and requires expertise in organic chemistry.
Scientific Research Applications
AM404 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have analgesic and anti-inflammatory effects by inhibiting the uptake of anandamide, which is an endocannabinoid that plays a crucial role in pain modulation and inflammation. AM404 has also been shown to have neuroprotective properties and can protect against neuronal damage caused by oxidative stress and inflammation.
properties
IUPAC Name |
5-chloro-N-(2-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)14-12(15)10-6-7-11(13)16-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDDUFQCHXOHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetamide](/img/structure/B7539839.png)
![1-O-ethyl 3-O-[(4-methylquinazolin-2-yl)methyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7539841.png)


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)